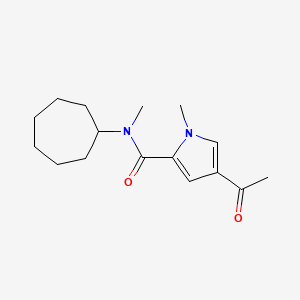
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide, also known as DPBA, is a chemical compound that has been widely used in scientific research due to its unique properties. DPBA is a synthetic compound that belongs to the class of benzodioxinyl amides and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide activates the TRPV1 channel by binding to a specific site on the channel protein, causing a conformational change that allows the channel to open and allow the influx of calcium ions into the cell. The influx of calcium ions activates downstream signaling pathways that are involved in pain sensation and inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide inhibits the activity of PKC by binding to the enzyme and preventing it from phosphorylating its target proteins. This inhibition of PKC activity can lead to a variety of downstream effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been shown to have antioxidant and neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has several advantages for lab experiments. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide is a synthetic compound that can be easily synthesized and purified, which allows for reproducible results. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has also been shown to have a high degree of selectivity for its target proteins, which reduces the potential for off-target effects. However, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide also has some limitations for lab experiments. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has poor solubility in aqueous solutions, which can limit its use in certain experimental systems.
Zukünftige Richtungen
For research involving N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide include investigating its potential as a therapeutic agent for pain, inflammation, and cancer, as well as further investigating its mechanism of action and potential for use in other biological processes.
Synthesemethoden
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-phenoxybutylamine. The resulting amide is then purified through a series of chromatographic techniques to obtain the final product, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been reported in several scientific journals and is considered to be a reliable and reproducible method.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been used in a variety of scientific research studies due to its unique properties. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has also been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in cell signaling and regulation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been used in studies to investigate the role of TRPV1 and PKC in various biological processes, including pain, inflammation, and cancer.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-19(7-4-10-22-16-5-2-1-3-6-16)20-14-15-8-9-17-18(13-15)24-12-11-23-17/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFAJTXDUZLZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)



![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)



![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)


